molecular formula C16H13N3O4 B5061616 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5061616
M. Wt: 311.29 g/mol
InChI Key: DQTHPUUOORIMNP-UHFFFAOYSA-N
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Description

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound that belongs to the class of pyrimidoisoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine and isoquinoline ring system, which is further substituted with a furylmethyl group, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed via a cyclization reaction involving appropriate precursors such as urea or thiourea.

    Furylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group may yield furylcarboxylic acid, while reduction could produce dihydropyrimidoisoquinoline derivatives.

Scientific Research Applications

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in developing new drugs, particularly in the fields of oncology and neurology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, or DNA, leading to various biological outcomes. For instance, it could inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1,3-dione: A simpler analog that lacks the pyrimidine ring and furylmethyl group.

    Pyrimidoisoquinoline: Compounds with similar core structures but different substituents.

Uniqueness

4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group with a fused pyrimidine and isoquinoline ring system sets it apart from other related compounds, making it a valuable molecule for research and development.

Biological Activity

The compound 4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a member of the pyrimidoisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 366.4 g/mol
  • Structural Characteristics : The compound features a fused pyrimidine and isoquinoline structure with a furan substituent. Its unique structure contributes to its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds in the pyrimidoisoquinoline class exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many derivatives have shown potential as inhibitors of key enzymes involved in cancer progression and other diseases. For instance, structural modifications can enhance selectivity towards cyclin-dependent kinases (CDKs) and tyrosyl DNA phosphodiesterase (TDP2) .
  • Antitumor Activity : Studies have demonstrated that certain derivatives can selectively inhibit CDK4 over CDK2 and CDK1, suggesting their potential as antitumor agents .
  • Neuroprotective Effects : Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor activity of various isoquinoline derivatives, including those similar to this compound. The results indicated that specific structural modifications could significantly enhance inhibitory potency against cancer cell lines .
  • TDP2 Inhibition : Another study focused on the inhibition of TDP2 by isoquinoline-1,3-diones. The findings revealed that compounds with specific functional groups exhibited promising IC50 values (e.g., 10 μM), highlighting the importance of molecular structure in determining biological activity .

Data Tables

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundTDP2 Inhibition22
Similar Derivative ACDK4 Inhibition25
Similar Derivative BAntitumor Activity10

Properties

IUPAC Name

4-(furan-2-ylmethyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-12-5-1-4-10-11(12)7-17-14-13(10)15(21)18-16(22)19(14)8-9-3-2-6-23-9/h2-3,6-7H,1,4-5,8H2,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHPUUOORIMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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